molecular formula C17H15F3N4O3 B2990469 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 2034550-27-9

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2990469
CAS No.: 2034550-27-9
M. Wt: 380.327
InChI Key: USOJFXRERCEDLN-UHFFFAOYSA-N
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Description

N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core linked to a 1-methylpyrrole moiety and a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy group enhances metabolic stability and lipophilicity, which may improve pharmacokinetic profiles compared to non-fluorinated analogs.

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3/c1-24-8-2-3-13(24)16-22-15(27-23-16)10-21-14(25)9-11-4-6-12(7-5-11)26-17(18,19)20/h2-8H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOJFXRERCEDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide generally involves multiple steps, starting with the preparation of the key intermediate compounds. One possible route includes the formation of the oxadiazole ring, followed by its attachment to the pyrrole moiety and subsequent incorporation of the trifluoromethoxyphenyl and acetamide groups. These reactions often require specific catalysts and controlled conditions, such as temperature and pH adjustments.

Industrial Production Methods: In an industrial setting, the large-scale production of this compound may involve more efficient and high-yielding synthetic routes. Continuous flow reactions and automated systems can ensure consistency and scalability, which are critical for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These transformations can modify the functional groups within the molecule, leading to the formation of derivatives with potentially different properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or permanganates, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized to achieve the desired products efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole- or pyrrole-derived ketones or aldehydes, while substitution reactions can introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other acetamide derivatives, though direct pharmacological comparisons are sparse. Below is an analysis of key structural and synthetic differences:

Compound Core Structure Key Functional Groups Reported Bioactivity
Target Compound 1,2,4-Oxadiazole 1-Methylpyrrole, trifluoromethoxyphenyl Hypothesized kinase inhibition (based on oxadiazole motifs)
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y) Indole-acetamide hybrid Chlorobenzoyl, tert-butyl phenyl, pyridinylmethyl Anticancer activity (specific targets not disclosed)
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) Thiazole-pyrazole hybrid Methylpyrazole, thiazole Antimicrobial activity (Gram-positive bacteria)
Hydroxyacetamide derivatives (FP1-12) Triazole-imidazole hybrids Hydroxyacetamide, substituted phenyl Antiproliferative activity (e.g., against MCF-7 breast cancer cells)

Key Observations

Structural Diversity :

  • The target compound’s 1,2,4-oxadiazole core distinguishes it from indole (6y) or thiazole (41)-based analogs. This core is associated with improved metabolic stability compared to triazole derivatives (FP1-12) .
  • The trifluoromethoxy group provides enhanced electronegativity and resistance to oxidative metabolism, unlike the chlorobenzoyl group in 6y or the hydroxyacetamide in FP1-12 .

Synthetic Complexity :

  • The synthesis of the target compound likely involves multi-step heterocyclic coupling, similar to FP1-12, which requires pyridine/zeolite catalysts under reflux . In contrast, compound 6y employs indole functionalization, which may involve palladium-catalyzed cross-coupling .

Bioactivity Gaps :

  • While compound 41 demonstrates explicit antimicrobial effects, and FP1-12 show antiproliferative activity, the target compound’s bioactivity remains speculative. Its design suggests kinase or protease inhibition, but empirical validation is needed .

Research Findings and Limitations

  • Pharmacological Data: No in vivo or clinical data for the target compound are available in the reviewed literature.
  • Comparative Efficacy: Thiazole-based analogs (e.g., 41) exhibit stronger antimicrobial activity, whereas triazole-imidazole hybrids (FP1-12) show superior cytotoxicity in cancer models . The target compound’s unique oxadiazole-pyrrole architecture may offer a novel mechanism of action.
  • Synthetic Challenges : The trifluoromethoxy group complicates synthesis due to fluorine’s reactivity, contrasting with simpler chloro or methoxy substituents in analogs .

Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that combines a pyrrole ring and an oxadiazole moiety. This unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following molecular formula and properties:

PropertyValue
Molecular FormulaC₁₁H₁₄N₄O
Molecular Weight218.25 g/mol
InChI KeyIQKNTSMJWVGDFM-UHFFFAOYSA-N
SMILESCNCc1nc(-c2cccn2CC2CC2)no1

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within biological systems. The oxadiazole and pyrrole components may facilitate binding to various receptors or enzymes, modulating their activity. This interaction can lead to a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Potential

Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties by targeting various enzymes involved in cancer cell proliferation. The mechanism often involves inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are critical for DNA synthesis and cell cycle regulation .

Case Study:
In a study investigating the anticancer potential of 1,3,4-oxadiazole derivatives, it was found that compounds with similar structural features to N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide exhibited cytotoxic effects against various cancer cell lines. The study utilized molecular docking simulations to predict binding affinities to target proteins involved in cancer progression .

Antimicrobial Activity

The compound's structure suggests it may also possess antimicrobial properties. Oxadiazole derivatives have been documented to show activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.

Anti-inflammatory Effects

Additionally, compounds similar to N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide have been associated with anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COXs) .

Research Findings Summary

The following table summarizes the biological activities reported for compounds related to N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide:

Activity TypeMechanismReference
AnticancerInhibition of HDACs & TS
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of COXs

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